molecular formula C15H28NO+ B11615407 1-(9-Hydroxybicyclo[3.3.1]non-2-yl)-1-methylpiperidinium

1-(9-Hydroxybicyclo[3.3.1]non-2-yl)-1-methylpiperidinium

Cat. No.: B11615407
M. Wt: 238.39 g/mol
InChI Key: IMXNJBZKYVFTKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{9-HYDROXYBICYCLO[331]NONAN-2-YL}-1-METHYLPIPERIDIN-1-IUM is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{9-HYDROXYBICYCLO[3.3.1]NONAN-2-YL}-1-METHYLPIPERIDIN-1-IUM typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the bicyclic nonane structure, followed by the introduction of the hydroxy group and the piperidinium moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of 1-{9-HYDROXYBICYCLO[3.3.1]NONAN-2-YL}-1-METHYLPIPERIDIN-1-IUM may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can help in scaling up the production while maintaining the purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-{9-HYDROXYBICYCLO[3.3.1]NONAN-2-YL}-1-METHYLPIPERIDIN-1-IUM undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The piperidinium moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

1-{9-HYDROXYBICYCLO[3.3.1]NONAN-2-YL}-1-METHYLPIPERIDIN-1-IUM has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism by which 1-{9-HYDROXYBICYCLO[3.3.1]NONAN-2-YL}-1-METHYLPIPERIDIN-1-IUM exerts its effects involves interactions with specific molecular targets. The hydroxy group and piperidinium moiety play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may also influence various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • 1-{9-HYDROXYBICYCLO[3.3.1]NONAN-2-YL}-1-METHYLPIPERIDIN-1-IUM
  • 9-Borabicyclo[3.3.1]nonane
  • Bicyclo[3.3.1]nonane derivatives

Uniqueness: 1-{9-HYDROXYBICYCLO[3.3.1]NONAN-2-YL}-1-METHYLPIPERIDIN-1-IUM is unique due to its specific combination of a bicyclic nonane structure with a hydroxy group and a piperidinium moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H28NO+

Molecular Weight

238.39 g/mol

IUPAC Name

2-(1-methylpiperidin-1-ium-1-yl)bicyclo[3.3.1]nonan-9-ol

InChI

InChI=1S/C15H28NO/c1-16(10-3-2-4-11-16)14-9-8-12-6-5-7-13(14)15(12)17/h12-15,17H,2-11H2,1H3/q+1

InChI Key

IMXNJBZKYVFTKA-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CCCCC1)C2CCC3CCCC2C3O

Origin of Product

United States

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